molecular formula C12H15NO2 B8699447 3-Hydroxy-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 132477-69-1

3-Hydroxy-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No. B8699447
M. Wt: 205.25 g/mol
InChI Key: RVQUYEXALIBNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589117B2

Procedure details

3-Hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one is prepared as described in Example 1, starting with 6.5 g of N-isobutylphthalimide in 60 cm3 of methanol and 1.7 g of potassium borohydride. The reaction mixture is stirred at a temperature in the region of 20° C. for 20 hours and is then cooled to a temperature in the region of 0° C., followed by dropwise addition of 50 cm3 of distilled water. The methanol is then partially evaporated off under reduced pressure (2 kPa) at a temperature in the region of 35° C., and the residue is extracted three times with 60 cm3 of dichloromethane. The organic extracts are combined, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 25° C. to give a pale yellow oil, which is purified by chromatography under argon pressure (60 kPa) on a column of silica gel (particle size 40-63 μm), eluting with a cyclohexane/ethyl acetate mixture (60/40 by volume). The fractions comprising the expected product are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 5.8 g of 3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one are thus obtained in the form of a white solid melting at 82° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
1.7 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15])[CH:2]([CH3:4])[CH3:3].O>CO.[BH4-].[K+]>[OH:10][CH:9]1[C:8]2[C:7](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:6](=[O:15])[N:5]1[CH2:1][CH:2]([CH3:4])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C(C)C)N1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.7 g
Type
solvent
Smiles
[BH4-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at a temperature in the region of 20° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-Hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one is prepared
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to a temperature in the region of 0° C.
CUSTOM
Type
CUSTOM
Details
The methanol is then partially evaporated off under reduced pressure (2 kPa) at a temperature in the region of 35° C.
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted three times with 60 cm3 of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 25° C.
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil, which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography under argon pressure (60 kPa) on a column of silica gel (particle size 40-63 μm)
WASH
Type
WASH
Details
eluting with a cyclohexane/ethyl acetate mixture (60/40 by volume)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC1N(C(C2=CC=CC=C12)=O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.